Enhanced Synthetic Tractability vs. 5-Bromo Analog: Lower Molecular Weight and Reduced Steric Demand for Cross-Coupling Reactions
The target compound's absence of a 5-bromo substituent results in a significantly lower molecular weight (177.2 g/mol vs. 256.1 g/mol for 5-bromo-2-((2-methoxyethyl)amino)nicotinonitrile) and a simpler hydrogen-bonding profile, making it a more tractable intermediate for Suzuki, Buchwald-Hartwig, and Sonogashira reactions where bromine at C5 would require orthogonal protection strategies [1][2]. This difference directly impacts atom economy and step count in parallel synthesis libraries.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 177.2 |
| Comparator Or Baseline | 5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile: 256.1 |
| Quantified Difference | 78.9 g/mol lower (44% reduction) |
| Conditions | Calculated from molecular formula; verified across Chem960 and supplier datasheets [1][2]. |
Why This Matters
A 44% lower molecular weight translates to higher molar efficiency in multi-step synthesis and reduces the cost-per-mole of the scaffold, which is critical for procurement decisions in early discovery where large combinatorial libraries are planned.
- [1] Chem960. 2-[(2-Methoxyethyl)amino]nicotinonitrile (CAS 945347-61-5) Calculated Properties. Accessed 2026-04-26. View Source
- [2] Chem960. 5-Bromo-2-((2-methoxyethyl)amino)nicotinonitrile (CAS 1346809-46-8) Calculated Properties. Accessed 2026-04-26. View Source
